molecular formula C17H15BrN4O B1679130 N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide CAS No. 216163-53-0

N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide

Cat. No. B1679130
M. Wt: 371.2 g/mol
InChI Key: WUPUZEMRHDROEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” is a non-polymer compound with the molecular formula C17H15BrN4O and a molecular weight of 371.231 . It is a heterocyclic aromatic compound containing a quianazoline moiety substituted by one or more amine groups .


Molecular Structure Analysis

The molecular structure of “N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has been analyzed using x-ray diffraction . The compound has been found to covalently link to polymer or other heterogen groups .


Physical And Chemical Properties Analysis

“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has a molecular weight of 371.231 and a molecular formula of C17H15BrN4O . It is a non-polymer compound .

Scientific Research Applications

EGFR and HER-2 Tyrosine Kinase Inhibition A series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, including N-{4-[(3-Bromophenyl)amino]quinazolin-6-yl}propanamide, have been identified as putative irreversible inhibitors of EGFR and HER-2 tyrosine kinases. These compounds were prepared by acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides. Their design aims at improving water solubility and biological properties, making them candidates for enhanced antitumor activity. Molecular modeling and experimental evidence suggest these inhibitors interact covalently with the target enzymes. Notably, one compound demonstrated excellent oral activity in a human epidermoid carcinoma xenograft model in nude mice, indicating its potential for cancer treatment (Tsou et al., 2001).

Antiviral Applications The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives via microwave irradiation has been explored for antiviral applications. These compounds were synthesized from substituted-2-aminobenzonitrile and showed weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests a potential for these derivatives in antiviral therapies, highlighting the versatility of quinazolin-4-yl derivatives in treating different diseases (Luo et al., 2012).

Antifungal and Antimicrobial Activities 3-Alkylquinazolin-4-one derivatives have been synthesized and tested for their antifungal activities. For example, 6-bromo-3-propylquinazolin-4-one demonstrated significant antifungal properties, indicating the potential for these compounds in developing new antifungal agents. This suggests that modifications to the quinazolin-4-one scaffold can lead to compounds with specific biological activities, useful in addressing fungal infections (Ouyang et al., 2006).

Antitumor Agent Development Further modification of the quinazolin-4-one structure has led to the development of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. These compounds exhibit high growth-inhibitory activity and possess unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. Their enhanced water solubility and cytotoxicity suggest these analogues' potential for in vivo evaluation and therapeutic applications in cancer treatment (Bavetsias et al., 2002).

properties

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPUZEMRHDROEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide

Synthesis routes and methods I

Procedure details

N4-(3-bromophenyl)quinazoline-4,6-diamine (100 mg, 0.32 mmol), pyridine (0.3 mL), and DMAP (20 mg) were dissolved in 10 mL of anhydrous THF. The solution was cooled to 5° C. Propionyl chloride (33 mg, 0.35 mmol) was added to the reaction flask dropwise. Ice bath removed was removed, and the reaction mixture was stirred at room temperature and filtered. The filtrate was dried in vacuo to give a yellow solid. The yellow solid was dissolved in ethyl acetate, washed once with saturated Na2CO3, then with 10% acetic acid, and then with brine. The organic phase was dried, filtered, and stripped of solvent in vacuo to give a crude product which was purified by TLC to give the title compound as a whitish product.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 6-amino-4-[(3-bromophenyl)amino]quinazoline (157 mg, 0.5 mmol) in dry THF (3 mL) stirred under N2 at 25° C. was added dropwise propionyl chloride (0.05 mL, 0.58 mmol). A yellow solid formed at once. After 45 minutes the solid was collected by filtration and washed with ether and dried. Recrystallized from wet methanol afforded the desired product (97 mg, 47%), mp 265-266° C.
Quantity
157 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide

Citations

For This Compound
2
Citations
YG Zheng, WQ Zhang, L Meng, XQ Wu, L Zhang… - European Journal of …, 2020 - Elsevier
In this study, a series of 4-aniline quinazoline derivatives bearing hydrogen sulfide (H 2 S) donors were designed, synthesized and evaluated for biological activities. The synthesized …
Number of citations: 10 www.sciencedirect.com
A Tarozzi, C Marchetti, B Nicolini, M D'Amico… - European Journal of …, 2016 - Elsevier
Epidermal growth factor receptor inhibitors (EGFR-TKIs) represent a class of compounds widely used in anticancer therapy. An increasing number of studies reports on combination …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.